6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine 6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine
Brand Name: Vulcanchem
CAS No.: 944549-41-1
VCID: VC3756766
InChI: InChI=1S/C21H14BrClFN3O/c22-14-4-6-19-17(9-14)21(26-12-25-19)27-16-5-7-20(18(23)10-16)28-11-13-2-1-3-15(24)8-13/h1-10,12H,11H2,(H,25,26,27)
SMILES: C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)Br)Cl
Molecular Formula: C21H14BrClFN3O
Molecular Weight: 458.7 g/mol

6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine

CAS No.: 944549-41-1

Cat. No.: VC3756766

Molecular Formula: C21H14BrClFN3O

Molecular Weight: 458.7 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine - 944549-41-1

Specification

CAS No. 944549-41-1
Molecular Formula C21H14BrClFN3O
Molecular Weight 458.7 g/mol
IUPAC Name 6-bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine
Standard InChI InChI=1S/C21H14BrClFN3O/c22-14-4-6-19-17(9-14)21(26-12-25-19)27-16-5-7-20(18(23)10-16)28-11-13-2-1-3-15(24)8-13/h1-10,12H,11H2,(H,25,26,27)
Standard InChI Key IWJDBOBJWQISKU-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)Br)Cl
Canonical SMILES C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)Br)Cl

Introduction

Chemical Identity and Structure

6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine belongs to the quinazoline family, a class of compounds known for their diverse biological activities. This particular derivative incorporates a brominated quinazoline core with a substituted anilino group at the 4-position.

Basic Chemical Information

ParameterValue
CAS Number944549-41-1
Molecular FormulaC21H14BrClFN3O
Molecular Weight458.71 g/mol
Chemical ClassQuinazoline derivatives
SynonymsN-(4-(3-fluorobenzyloxy)-3-chlorophenyl)-6-bromoquinazolin-4-amine; 6-bromo-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)quinazolin-4-amine

The structure features a quinazoline core with a bromine atom at the 6-position and an anilino group at the 4-position. The anilino group is further substituted with a chlorine atom at the 3-position and a 3-fluorobenzyloxy group at the 4-position .

Physical and Chemical Properties

The compound possesses characteristic physicochemical properties that influence its stability, solubility, and potential pharmaceutical applications:

PropertyValue
Physical StateSolid
Density1.565 g/cm³
Refractive Index1.701
Boiling Point565.022°C at 760 mmHg
Vapor Pressure0 mmHg at 25°C

These properties suggest that the compound is highly stable under normal conditions, with low volatility as indicated by its high boiling point and negligible vapor pressure at room temperature .

Synthesis and Preparation Methods

The synthesis of 6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine involves multiple steps, primarily focusing on the preparation of key intermediates and their subsequent coupling.

Preparation of 3-chloro-4-(3-fluorobenzyloxy)aniline Intermediate

The synthesis of the essential intermediate 3-chloro-4-(3-fluorobenzyloxy)aniline follows this pathway:

  • Reaction of o-dichlorobenzene with sulfuric acid and nitric acid to obtain 1,2-dichloro-4-nitrobenzene

  • Reaction of 1,2-dichloro-4-nitrobenzene with m-fluorobenzyl alcohol in 2,5-dimethylfuran, followed by addition of sodium hydride to produce 2-chloro-1-(3-fluoro-benzyloxy)-4-nitrobenzene

  • Reduction of 2-chloro-1-(3-fluoro-benzyloxy)-4-nitrobenzene with ammonium chloride, iron powder, and water to yield 3-chloro-4-(3-fluoro-benzyloxy)-aniline

Complete Synthesis Route

The complete synthesis involves the coupling of the prepared aniline intermediate with the appropriate quinazoline derivative:

StepReactionApproximate Yield
1Preparation of 3-chloro-4-(3-fluorobenzyloxy)aniline83-90%
2Preparation of 6-bromo-4-chloroquinazoline85-90%
3Coupling of aniline intermediate with 6-bromo-4-chloroquinazoline86-90%

Biological Activity and Mechanism of Action

6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine demonstrates significant biological activities that make it a compound of interest for therapeutic applications.

Anti-cancer Properties

The compound has been identified as an active agent for breast cancer treatment. As a quinazoline derivative, it likely functions as a kinase inhibitor, similar to other compounds in this class. Quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) autophosphorylation, which plays a crucial role in cancer cell proliferation .

Anti-inflammatory Activity

Beyond its anti-cancer properties, the compound exhibits anti-inflammatory effects through inhibition of inflammatory cytokine production. This dual activity profile enhances its potential therapeutic value, suggesting applications beyond cancer treatment .

Structure-Activity Relationship

The biological activity of this compound is influenced by key structural features:

  • The quinazoline core provides the basic pharmacophore necessary for kinase inhibition

  • The bromine substituent at the 6-position enhances binding affinity and selectivity

  • The 3-chloro-4-(3-fluorobenzyloxy)phenyl group at the 4-position optimizes receptor interaction and pharmaceutical properties

  • The halogen substitutions (bromine, chlorine, and fluorine) improve metabolic stability and binding characteristics

Comparison with Related Quinazoline Derivatives

6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine belongs to a broader family of quinazoline derivatives with varying biological activities.

Structural Analogs

CompoundModificationCAS NumberMolecular Weight
6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amineBase compound944549-41-1458.71 g/mol
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodoquinazolin-4-amineIodo instead of bromo at 6-position231278-20-9505.7 g/mol
6-bromo-N-(3-chlorophenyl)quinazolin-4-amineSimplified aniline group-334.60 g/mol

The iodo derivative (N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodoquinazolin-4-amine) represents a closely related analog with similar properties but potentially different pharmacokinetic characteristics due to the replacement of bromine with iodine .

The simplified derivative (6-bromo-N-(3-chlorophenyl)quinazolin-4-amine) lacks the fluorobenzyloxy group, which likely impacts its binding affinity and pharmaceutical properties .

Research and Development Status

Current research on 6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine appears to be primarily focused on understanding its mechanism of action and optimizing its synthesis. The compound represents an important entry in the development of quinazoline-based therapeutic agents.

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